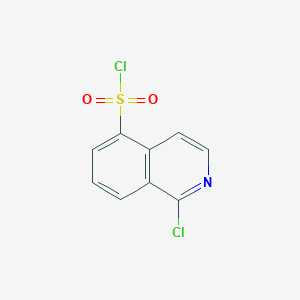

1-Chloroisoquinoline-5-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO2S/c10-9-7-2-1-3-8(15(11,13)14)6(7)4-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFGPNHTRJDGQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Cl)C(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621072 | |

| Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141519-77-9 | |

| Record name | 1-Chloroisoquinoline-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroisoquinoline-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 1-chloroisoquinoline-5-sulfonyl chloride, a pivotal intermediate in the synthesis of a significant class of kinase inhibitors. Geared towards researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, reactivity, and applications of this versatile building block, with a particular focus on its role in the development of Rho-kinase (ROCK) inhibitors.

Introduction: A Key Scaffold in Kinase Inhibition

This compound has emerged as a molecule of significant interest in medicinal chemistry. Its rigid bicyclic aromatic structure, combined with the reactive sulfonyl chloride moiety, makes it an ideal starting material for the synthesis of targeted therapeutics. The isoquinoline sulfonamide framework is a well-established pharmacophore, most notably for inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). Dysregulation of the ROCK signaling pathway is implicated in a multitude of pathologies, including hypertension, glaucoma, cancer metastasis, and neurological disorders, making it a compelling therapeutic target.[1] This guide aims to provide a detailed, field-proven understanding of this compound, empowering researchers to effectively utilize this compound in their drug discovery endeavors.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization of starting materials are fundamental to successful synthesis. Below are the key identifiers and properties of this compound and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties

| Property | This compound | This compound HCl |

| CAS Number | 141519-77-9[2] | 105627-81-4[3] |

| Molecular Formula | C₉H₅Cl₂NO₂S | C₉H₅Cl₂NO₂S · HCl |

| Molecular Weight | 262.1 g/mol [2] | 298.57 g/mol |

| Appearance | Off-White Solid[2] | Crystalline solid |

| Storage | 2-8°C Refrigerator[2] | Room temperature, under inert gas |

Spectroscopic Characterization

While specific, detailed spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically δ 7.5-9.5 ppm). The protons on the isoquinoline ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to coupling with adjacent protons. The electron-withdrawing nature of the chloro and sulfonyl chloride groups will cause downfield shifts of the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the chlorine and the sulfonyl chloride group will be significantly deshielded.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl chloride group. Key vibrational frequencies to expect are in the regions of 1370-1410 cm⁻¹ (asymmetric SO₂ stretch) and 1166-1204 cm⁻¹ (symmetric SO₂ stretch).[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the two chlorine atoms will be observed, with prominent M+2 and M+4 peaks.

Synthesis of this compound

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 1-chloroisoquinoline. The overall workflow involves an electrophilic sulfonation followed by chlorination of the resulting sulfonic acid.

Synthesis of the Precursor: 1-Chloro-5-isoquinolinesulfonic Acid

The first step is the sulfonation of 1-chloroisoquinoline. This is an electrophilic aromatic substitution reaction where sulfur trioxide (SO₃), often in the form of fuming sulfuric acid, acts as the electrophile. The substitution occurs preferentially at the C5 and C8 positions of the benzene ring of the isoquinoline, as these are the most electron-rich and sterically accessible positions.[5] The reaction conditions can be tuned to favor the formation of the desired 5-sulfonic acid isomer.

Conversion to the Sulfonyl Chloride: A Detailed Protocol

The conversion of the sulfonic acid to the sulfonyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

Experimental Protocol: Synthesis of this compound hydrochloride

Materials:

-

1-Chloro-5-isoquinolinesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

To a flask containing thionyl chloride, add 1-chloro-5-isoquinolinesulfonic acid and a catalytic amount of N,N-dimethylformamide.

-

Heat the mixture to reflux (approximately 80-85 °C) for 2 hours.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure.

-

Add dichloromethane to the residue to precipitate the product.

-

Collect the crystalline product by filtration.

-

Wash the crystals with a small amount of cold dichloromethane.

-

Dry the product under vacuum to yield this compound hydrochloride.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

The primary and most significant application of this compound is as a key building block for the synthesis of ROCK inhibitors. The sulfonyl chloride group serves as an electrophilic handle for coupling with various amine-containing fragments, allowing for the generation of a diverse library of sulfonamide derivatives.

The Rho-Kinase (ROCK) Signaling Pathway

The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. The pathway is initiated by the activation of the small GTPase RhoA, which in its GTP-bound state, binds to and activates ROCK. Activated ROCK then phosphorylates downstream substrates, leading to various cellular responses. Inhibition of ROCK is a promising therapeutic strategy for diseases characterized by excessive smooth muscle contraction or cellular migration.

Synthesis of Fasudil: A Case Study

Fasudil (HA-1077) is a potent ROCK inhibitor that has been approved for clinical use in Japan and China for the treatment of cerebral vasospasm.[6] The synthesis of Fasudil provides an excellent example of the utility of this compound.

Experimental Workflow: Synthesis of Fasudil Hydrochloride

-

Neutralization of the Starting Material: this compound hydrochloride is first neutralized with a mild base, such as sodium bicarbonate solution, to generate the free sulfonyl chloride in a suitable organic solvent like dichloromethane.[7]

-

Sulfonamide Bond Formation: The solution of this compound is then reacted with homopiperazine. The nucleophilic secondary amine of homopiperazine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.[7]

-

Workup and Purification: The reaction mixture is worked up to remove unreacted starting materials and byproducts. This typically involves acid-base extractions.

-

Salt Formation: The resulting free base of Fasudil is then converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, such as methanol, to facilitate crystallization and purification.[7]

Other ROCK Inhibitors and Structure-Activity Relationships (SAR)

The versatility of this compound allows for the synthesis of a wide range of ROCK inhibitors beyond Fasudil. Modifications to the amine coupling partner can significantly impact potency and selectivity. For example, the development of inhibitors like H-1152P, which incorporates a 4-methylisoquinoline scaffold, has led to increased selectivity for ROCK over other kinases.[1] The introduction of a fluorine atom at the 4-position of the isoquinoline ring, as seen in the precursor to Ripasudil, can also enhance potency.[8] These examples highlight the importance of the isoquinoline-5-sulfonyl chloride core as a privileged scaffold in the design of next-generation ROCK inhibitors.

Reactivity, Stability, and Safe Handling

As with all reactive chemical intermediates, a thorough understanding of the reactivity, stability, and handling requirements of this compound is essential for its safe and effective use in the laboratory.

Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It readily reacts with a wide range of nucleophiles, including:

-

Amines: to form sulfonamides.

-

Alcohols: to form sulfonate esters.

-

Water: to hydrolyze back to the corresponding sulfonic acid. This highlights the need for anhydrous reaction conditions.

Stability and Storage

Sulfonyl chlorides are generally sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon). Over time, hydrolysis can occur, leading to the formation of the less reactive sulfonic acid. It is recommended to use freshly opened or properly stored material for best results.

Safe Handling and Personal Protective Equipment (PPE)

This compound and its hydrochloride salt are corrosive and can cause severe skin burns and eye damage. It is also a respiratory irritant. Therefore, it is imperative to handle this compound in a well-ventilated fume hood. Appropriate personal protective equipment, including a lab coat, chemical-resistant gloves, and safety goggles, must be worn at all times. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry, particularly for the development of ROCK inhibitors. Its straightforward synthesis and predictable reactivity make it an attractive starting material for the generation of diverse compound libraries. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its successful application in the discovery of novel therapeutics for a range of diseases.

References

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. BenchChem.

- Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.

- Guerra, F. S., Oliveira, R. G., Fraga, C. A. M., & Fernandes, P. D. (2017). ROCK inhibition with Fasudil induces beta-catenin nuclear translocation and inhibits cell migration of MDA-MB 231 human breast cancer cells.

- Li, Y., et al. (2022). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif.

-

BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. Retrieved from [Link]

- Isobe, T., et al. (2011). A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline. HETEROCYCLES, 83(8), 1769-1780.

- Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1180-1193.

- Knowledge Expert. (2021, January 13). electrophilic substitution reaction of quinoline and isoquinoline [Video]. YouTube.

-

Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.

-

PubChem. (n.d.). 1-Chloro-4-fluoro-isoquinoline-5-sulfonyl chloride hydrochloride. Retrieved from [Link]

-

Química Organica.org. (n.d.). Electrophilic substitution reaction in quinoline and isoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). Isoquinoline, 1-chloro-. Retrieved from [Link]

-

Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]

-

NIST. (n.d.). Isoquinoline hydrochloride. Retrieved from [Link]

- Luo, H., et al. (2012). Synthesis of 1-Isoquinolinol and Hydroxyfasudil. Chinese Journal of Organic Chemistry, 32(2), 404-408.

-

SpectraBase. (n.d.). 1-Chloroisoquinoline - Optional[13C NMR]. Retrieved from [Link]

-

American Elements. (n.d.). 1-Chloroisoquinoline-5-carbonitrile. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: Large-Scale Synthesis of 4-Fluoroisoquinoline-5-sulfonyl Chloride. BenchChem.

- Allen, J. G., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1149-1153.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 105627-81-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 6. The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-5-sulfonyl Chloride: Properties, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloroisoquinoline-5-sulfonyl chloride is a key bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive sulfonyl chloride and a chlorinated isoquinoline scaffold, presents a versatile platform for the development of novel therapeutic agents and complex molecular architectures. The chloro substituent on the isoquinoline ring and the sulfonyl chloride group offer distinct sites for chemical modification, making it a valuable intermediate in the synthesis of a diverse range of compounds.

This technical guide provides a comprehensive overview of the known physical properties of this compound, addresses the current scarcity of detailed experimental data, and offers field-proven methodologies for its characterization and handling. As a Senior Application Scientist, the following content is structured to deliver not just data, but also the causal reasoning behind experimental approaches, ensuring both scientific integrity and practical utility.

Core Physical and Chemical Properties

Direct experimental data for many of the physical properties of this compound are not widely reported in publicly available literature. However, based on supplier information and the general characteristics of aryl sulfonyl chlorides, we can compile the following core information.

Data Presentation: Summary of Known and Inferred Properties

| Property | Value/Information | Source/Rationale |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 141519-77-9 | Chemical Abstracts Service |

| Molecular Formula | C₉H₅Cl₂NO₂S | [1][2] |

| Molecular Weight | 262.11 g/mol | [1][2] |

| Appearance | Off-White Solid | [1] |

| Melting Point | No data available. Likely a solid with a defined melting point, typical for crystalline organic compounds. | [3] |

| Boiling Point | No data available. Likely to decompose at high temperatures, a common trait for sulfonyl chlorides. | [3] |

| Solubility | Expected to be insoluble in water.[4][5] Soluble in many common organic solvents (e.g., dichloromethane, chloroform, THF), though reactivity should be considered. | Inferred from the general properties of aryl sulfonyl chlorides. |

| Storage Conditions | 2-8°C Refrigerator, sealed in a dry environment.[1][2] | Supplier recommendation, likely due to sensitivity to moisture and potential for slow decomposition at ambient temperatures. |

| Stability | Sensitive to moisture, leading to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid.[3][6] Thermally sensitive. | General chemical behavior of sulfonyl chlorides.[7] |

Expert Insights on Handling and Stability

The trustworthiness of any research involving this compound hinges on understanding its inherent reactivity. The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, particularly by water.

Causality Behind Storage Choices: The recommendation for refrigerated and dry storage is not merely a precaution but a critical step to prevent sample degradation.[1] Atmospheric moisture can readily hydrolyze the sulfonyl chloride to the inactive sulfonic acid, altering the stoichiometry of reactions and introducing impurities. This hydrolysis is often autocatalytic, as the generated hydrochloric acid can accelerate further decomposition.

Inert Atmosphere Operations: For quantitative applications, such as in the preparation of sulfonamides, it is best practice to handle the solid under an inert atmosphere (e.g., nitrogen or argon). This minimizes exposure to moisture and ensures the integrity of the reagent.

Experimental Protocols for Characterization

Given the lack of published data, researchers will likely need to perform their own characterization. The following are detailed, self-validating protocols for determining key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid. A sharp melting range (typically < 2°C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the off-white solid on a clean, dry watch glass. If the crystals are large, gently crush them into a fine powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The final packed height should be 2-3 mm for an accurate reading.[8]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample at a rapid rate (e.g., 10-20°C/minute) to find an approximate melting range. Allow the apparatus to cool.

-

Accurate Determination: Using a new sample, heat at a medium rate until the temperature is about 20°C below the approximate melting point found in the previous step. Then, slow the heating rate to 1-2°C per minute.[8]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

Diagram of Melting Point Determination Workflow A flowchart illustrating the key decision points in determining the melting point of a solid sample.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the chemical identity and structure of this compound.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is particularly effective for identifying the sulfonyl chloride functional group.

-

Expected Absorptions: Aryl sulfonyl chlorides exhibit two strong, characteristic stretching bands for the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric).[9] Additional peaks corresponding to the C-Cl and aromatic C-H and C=C bonds of the isoquinoline ring would also be expected.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the isoquinoline ring would appear as a series of doublets and multiplets in the downfield region (typically 7.5-9.5 ppm), with their specific chemical shifts and coupling constants being highly dependent on the substitution pattern. The electron-withdrawing nature of both the sulfonyl chloride group and the ring nitrogen will cause these protons to be significantly deshielded.[10]

-

¹³C NMR: The spectrum would show distinct signals for each of the nine carbon atoms in the isoquinoline core. The carbon atom attached to the sulfonyl chloride group would be expected to have a characteristic chemical shift.

3. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 262.11 g/mol . A characteristic isotopic pattern for two chlorine atoms would also be expected in the molecular ion cluster.[9]

Diagram of Spectroscopic Analysis Workflow A logical flow for the structural confirmation of this compound using multiple spectroscopic techniques.

Conclusion

This compound is a valuable research chemical with significant potential in drug discovery and organic synthesis. While comprehensive physical property data is not yet widely published, this guide provides the foundational knowledge required for its effective use. By understanding its core chemical nature, particularly its sensitivity to moisture, and by applying standard, robust characterization techniques, researchers can confidently incorporate this versatile building block into their synthetic workflows. The protocols and insights provided herein are designed to ensure the integrity of experimental work and to facilitate the generation of reliable data for this important compound.

References

-

Pharmaffiliates. 1-Chloro-5-isoquinolinesulfonyl Chloride. [Link]

-

Chemsrc. Quinoline-5-sulfonyl Chloride. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

-

Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

PubChem. 1-Chloroisoquinoline-6-sulfonyl chloride. [Link]

-

PubChem. Isoquinoline, 1-chloro-. [Link]

-

Pieber, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. [Link]

-

University of Alberta. Melting point determination. [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

-

University of the West Indies. Experiment 1 - Melting Points. [Link]

-

Shevchuk, O. I., et al. (2020). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

Al-Aboudi, A., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. [Link]

-

Wang, L., et al. (2018). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

Moodie, R. B., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. American Chemical Society. [Link]

- Google Patents.

-

Britannica. Sulfonyl chloride. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

This compound, 98% Purity, C9H5Cl2NO2S, 1 gram. [Link]

- Google Patents. Preparation method of 5-isoquinoline sulfonyl chloride.

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 141519-77-9|this compound|BLD Pharm [bldpharm.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. acdlabs.com [acdlabs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Characterization of 1-Chloroisoquinoline-5-sulfonyl Chloride

Introduction: The Structural Imperative of a Key Synthetic Building Block

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of synthetic intermediates is not merely a procedural step but the very foundation of innovation and safety. 1-Chloroisoquinoline-5-sulfonyl chloride is a key heterocyclic building block, valued for its reactive sites that allow for the construction of complex molecular architectures.[1] Its utility as a precursor in the synthesis of biologically active compounds necessitates an unambiguous confirmation of its structure.[1] This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this specific isomer, offering both predictive insights and practical methodologies for researchers in the field. Understanding the distinct spectral signature of the 1-chloro and 5-sulfonyl chloride substitution pattern is critical for distinguishing it from other isomers and ensuring the integrity of subsequent synthetic transformations.[2]

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound (C₉H₅Cl₂NO₂S) dictates its unique spectral fingerprint. The isoquinoline core is a bicyclic aromatic system containing a nitrogen atom. This system is substituted with two strongly electron-withdrawing groups: a chlorine atom at the C1 position and a sulfonyl chloride group (-SO₂Cl) at the C5 position. These substituents significantly influence the electron density distribution across the aromatic rings, leading to characteristic downfield shifts for the remaining protons in the ¹H NMR spectrum and distinct vibrational modes in the IR spectrum.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information.

¹H NMR Analysis: A Proton-by-Proton Examination

The electron-withdrawing nature of the chlorine, the sulfonyl chloride group, and the ring nitrogen atom results in a general downfield shift for all aromatic protons compared to the parent isoquinoline.[2] The substitution pattern leaves five aromatic protons, whose expected chemical shifts (in CDCl₃ or DMSO-d₆), multiplicities, and coupling constants are predicted based on established principles of substituent effects on aromatic systems.

-

Causality in Experimental Choices : The choice of a deuterated solvent is critical. Anhydrous solvents like CDCl₃ or DMSO-d₆ are necessary as sulfonyl chlorides are reactive towards protic solvents (e.g., water, methanol), which would lead to hydrolysis of the sulfonyl chloride group to the corresponding sulfonic acid, altering the spectra.[2]

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |

| H3 | ~ 8.0 - 8.3 | Doublet | Adjacent to the electron-withdrawing C1-Cl and the ring nitrogen. |

| H4 | ~ 7.7 - 8.0 | Doublet | Coupled to H3. |

| H6 | ~ 8.2 - 8.5 | Doublet | Peri-position to the strongly withdrawing -SO₂Cl group causes significant deshielding. |

| H7 | ~ 7.8 - 8.1 | Triplet (or dd) | Influenced by both neighboring protons. |

| H8 | ~ 8.5 - 8.8 | Doublet | Ortho to the -SO₂Cl group, experiencing strong deshielding. |

¹³C NMR Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal nine distinct signals for the carbon atoms of the isoquinoline ring. The carbons directly attached to the electronegative substituents (C1, C5) and the nitrogen atom (C1, C8a) will be significantly deshielded (shifted downfield).

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

IR spectroscopy is an excellent technique for the rapid confirmation of key functional groups. For this compound, the most prominent and diagnostic signals arise from the sulfonyl chloride moiety.

-

Trustworthiness through Self-Validation : The presence of two very strong and sharp absorption bands in the characteristic regions for the S=O stretches provides a high degree of confidence in the presence of the sulfonyl chloride group. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) validates that the compound has not undergone hydrolysis.

| Functional Group | Expected Frequency Range (cm⁻¹) | Vibration Type |

| S=O (Sulfonyl Chloride) | 1370 - 1410 | Asymmetric Stretch |

| S=O (Sulfonyl Chloride) | 1166 - 1204 | Symmetric Stretch |

| Aromatic C=C | 1450 - 1600 | Ring Stretching |

| C=N | 1620 - 1680 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| S-Cl | 500 - 650 | Stretching |

The characteristic S=O stretching frequencies are among the most reliable in IR spectroscopy for identifying sulfonyl chlorides.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[2]

-

Molecular Ion (M⁺) Peak : The molecular formula C₉H₅Cl₂NO₂S gives a monoisotopic mass of approximately 260.94 Da.[3] A key feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. The relative abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1) will result in a characteristic pattern for the molecular ion cluster:

-

M⁺ peak : Contains two ³⁵Cl atoms.

-

M+2 peak : Contains one ³⁵Cl and one ³⁷Cl atom (approximately 65% the intensity of M⁺).

-

M+4 peak : Contains two ³⁷Cl atoms (approximately 10% the intensity of M⁺).

-

-

Key Fragmentation Pattern : A common fragmentation pathway for sulfonyl chlorides is the loss of the chlorine radical from the sulfonyl group (-Cl) or the loss of the entire sulfonyl chloride group (-SO₂Cl). The loss of SO₂ is also a frequently observed fragmentation.

| Ion | m/z (approximate) | Identity |

| [M]⁺ | 261 | Molecular ion (for ³⁵Cl) |

| [M+2]⁺ | 263 | Molecular ion with one ³⁷Cl |

| [M+4]⁺ | 265 | Molecular ion with two ³⁷Cl |

| [M-Cl]⁺ | 226 | Loss of a chlorine radical from the sulfonyl group |

| [M-SO₂Cl]⁺ | 162 | Loss of the sulfonyl chloride group |

Experimental Protocols and Workflow

The reliable characterization of this compound relies on a systematic workflow that integrates these spectroscopic techniques.

Step-by-Step Methodologies

-

Sample Preparation :

-

NMR : Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.[2]

-

IR (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.[2] Press the powder into a transparent pellet using a hydraulic press.

-

MS (Direct Insertion) : Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane). Apply a small amount of the solution to the tip of a direct insertion probe and allow the solvent to evaporate before inserting it into the ion source of the mass spectrometer.[2]

-

-

Data Acquisition :

-

NMR : Place the tube in the spectrometer. Lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and acquire ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC).

-

IR : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

-

MS : Insert the probe into the ion source. Gradually heat the probe to volatilize the sample and acquire the mass spectrum.

-

Integrated Data Analysis Workflow

The following diagram illustrates the logical workflow for structural confirmation, where data from each technique is used to validate the others.

Caption: Workflow for structural elucidation of this compound.

Conclusion: A Triad of Spectroscopic Certainty

The comprehensive characterization of this compound is achieved not by a single technique, but by the synergistic interplay of NMR, IR, and MS. Mass spectrometry confirms the molecular weight and elemental composition. Infrared spectroscopy provides rapid and definitive evidence of the critical sulfonyl chloride functional group. Finally, NMR spectroscopy meticulously maps the molecular framework, confirming the specific substitution pattern and providing the ultimate proof of isomeric purity. This integrated analytical approach ensures the high degree of structural certainty required for the compound's application in research and development, upholding the pillars of scientific integrity and reproducibility.

References

- BenchChem. A Spectroscopic Showdown: Unveiling the Isomeric Differences of Isoquinoline Sulfonyl Chlorides. BenchChem Technical Support Team.

- LookChem. This compound Hydrochloride. LookChem.

-

PubChem. 1-Chloroisoquinoline-6-sulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Blog. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-Chloroisoquinoline-5-sulfonyl Chloride in Organic Solvents

Introduction

1-Chloroisoquinoline-5-sulfonyl chloride is a key bifunctional molecule increasingly utilized as a building block in the synthesis of complex organic compounds, particularly in the realms of medicinal chemistry and materials science.[1][2] Its rigid isoquinoline core, coupled with two reactive sites—a chloro group and a sulfonyl chloride—offers a versatile platform for creating novel sulfonamides and other derivatives.[1] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, directly impacting reaction kinetics, purification strategies, and the overall efficiency of synthetic workflows. This guide provides a comprehensive overview of the solubility characteristics of this compound, supported by theoretical principles and detailed experimental protocols for its determination.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is fundamentally dictated by the intermolecular forces between the solute and solvent molecules.[3] The structure of this compound features several key functional groups that influence its solubility profile:

-

Isoquinoline Ring System: This bicyclic aromatic heterocycle imparts a degree of aromaticity and planarity to the molecule. While the nitrogen atom can participate in hydrogen bonding as an acceptor, the overall ring system is relatively nonpolar and will favor interactions with solvents that can engage in π-stacking or have similar aromatic character.

-

Sulfonyl Chloride Group (-SO₂Cl): This is a strongly electron-withdrawing and highly polar functional group.[4] The sulfur-oxygen and sulfur-chlorine bonds are polarized, making this part of the molecule susceptible to interactions with polar solvents. However, the sulfonyl chloride group is also highly reactive and can undergo solvolysis, particularly in protic solvents like alcohols and water.[4][5]

-

Chloro Group (-Cl): The chloro substituent adds to the overall polarity of the molecule and can participate in dipole-dipole interactions.

Given these structural features, it can be predicted that this compound will exhibit favorable solubility in polar aprotic solvents that can stabilize its polar functionalities without reacting with the sulfonyl chloride group. Its solubility in nonpolar solvents is expected to be limited due to the presence of the polar sulfonyl chloride group. Protic solvents, while potentially good solvating agents, may lead to decomposition of the compound.

Qualitative Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. This information is based on theoretical principles and should be confirmed experimentally.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile (ACN) | Soluble | The polar nature of the nitrile group can effectively solvate the sulfonyl chloride moiety. |

| Dimethylformamide (DMF) | Soluble | A highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Exceptionally high polarity makes it a good solvent for many polar compounds. | |

| Tetrahydrofuran (THF) | Moderately Soluble | A moderately polar ether that can solvate the molecule, though to a lesser extent than more polar aprotic solvents. | |

| Dichloromethane (DCM) | Moderately Soluble | A chlorinated solvent with moderate polarity that can interact with the chloro and sulfonyl chloride groups. | |

| Polar Protic | Methanol (MeOH) | Soluble (with reaction) | The hydroxyl group can act as a nucleophile, leading to the formation of the corresponding sulfonate ester.[4][5] |

| Ethanol (EtOH) | Soluble (with reaction) | Similar to methanol, ethanol can react with the sulfonyl chloride group.[4][5] | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic nature of toluene can interact with the isoquinoline ring system, but it is not polar enough to effectively solvate the sulfonyl chloride group. |

| Hexanes | Insoluble | As a nonpolar aliphatic hydrocarbon, hexanes lack the ability to form favorable interactions with the polar functional groups of the solute. | |

| Diethyl Ether | Slightly Soluble | While it has a dipole moment, diethyl ether is considered a relatively nonpolar solvent and is not expected to be a good solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of this compound in a given organic solvent. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.[6][7][8]

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume (e.g., 2.0 mL) of the selected organic solvent to each vial.

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (e.g., 24 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10 minutes to ensure complete sedimentation of the undissolved solid.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Dilute the filtered solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure the accuracy of the measurement.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the selected solvent using the following formula: Solubility (mg/mL) = (Concentration of the diluted sample) x (Dilution factor)

-

Experimental Workflow Diagram:

Caption: Factors influencing the solubility of this compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood. [9]

-

Hazards: This compound is harmful if swallowed or in contact with skin. [10]It can cause severe skin burns and eye damage. [9][11]It may also cause respiratory irritation. [9][10]* Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection when handling this compound. [9][10]* Handling: Avoid contact with skin, eyes, and clothing. [9][12]Do not breathe dust or fumes. [9]Keep away from heat, sparks, and open flames. [9]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [9][10]It is also recommended to store under an inert atmosphere as it can be air-sensitive. [10]* Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, alcohols, and amines. [13]

Conclusion

A thorough understanding of the solubility of this compound is paramount for its effective use in synthetic chemistry. While theoretical predictions suggest good solubility in polar aprotic solvents, experimental verification is essential for optimizing reaction conditions and purification protocols. The detailed experimental workflow provided in this guide offers a robust framework for obtaining accurate and reliable solubility data. By adhering to the outlined safety and handling procedures, researchers can safely and effectively harness the synthetic potential of this valuable chemical intermediate.

References

- Safety Data Sheet - this compound. (2024). CymitQuimica.

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- How To Determine Solubility Of Organic Compounds?. (2025). Chemistry For Everyone - YouTube.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- Isoquinoline-5-sulfonyl chloride hydrochloride Safety D

- SAFETY DATA SHEET - 1-CHLOROISOQUINOLINE. (2025). Thermo Fisher Scientific.

- SAFETY DATA SHEET - Chlorosulfonyl isocyan

- SAFETY DATA SHEET - Chlorosulfonyl isocyan

- Isoquinoline-5-sulfonyl chloride hydrochloride. (n.d.). PubChem.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868.

- 1-Chloroisoquinoline-7-sulfonyl chloride. (n.d.). ChemScene.

- 1-chloroisoquinoline-5-sulfonic acid. (n.d.). Echemi.

- Isoquinoline, 1-chloro-. (n.d.). PubChem.

- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.

- Understanding the Applications of Sulfonyl Chlorides in Organic Synthesis. (n.d.).

- 1-Chloroisoquinoline 95%. (n.d.). Sigma-Aldrich.

- Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (n.d.). PMC - NIH.

- Sulfonyl halide. (n.d.). In Wikipedia.

- This compound hydrochloride. (n.d.). BLD Pharm.

- 1-Chloroisoquinoline. (n.d.). Chem-Impex.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 5. mdpi.org [mdpi.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. scribd.com [scribd.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

The Core Mechanism of 1-Chloroisoquinoline-5-sulfonyl Chloride: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the presumed mechanism of action of 1-chloroisoquinoline-5-sulfonyl chloride as a Rho-kinase (ROCK) inhibitor. While direct literature on this specific compound is sparse, its structural analogy to a well-established class of isoquinoline-based ROCK inhibitors allows for a detailed and scientifically grounded elucidation of its expected biological activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the ROCK signaling pathway, the molecular interactions of isoquinoline sulfonamides, and robust experimental protocols for inhibitor characterization.

Introduction: The Critical Role of Rho-Kinase in Cellular Function and Disease

The Rho family of small GTPases, particularly RhoA, and its primary downstream effectors, the Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), are pivotal regulators of fundamental cellular processes.[1][2] The RhoA/ROCK signaling pathway is a central hub for controlling actin cytoskeleton dynamics, which in turn governs cell shape, adhesion, migration, and contraction.[3][4] Dysregulation of this pathway is implicated in a multitude of pathological conditions, including cardiovascular diseases, cancer metastasis, neurological disorders, and glaucoma, making ROCK an attractive therapeutic target.[1][5]

Isoquinoline sulfonamide derivatives have emerged as a prominent class of small molecule ROCK inhibitors.[6][7] Compounds such as Fasudil and Ripasudil have received clinical approval in some countries for the treatment of cerebral vasospasm and glaucoma, respectively.[5][8] These agents typically function as ATP-competitive inhibitors, targeting the kinase domain of ROCK.[6][7] this compound belongs to this chemical class and is therefore anticipated to exhibit a similar mechanism of action.

The RhoA/ROCK Signaling Pathway: A Mechanistic Overview

The activation of the RhoA/ROCK pathway is initiated by the binding of GTP to RhoA, a process facilitated by guanine nucleotide exchange factors (GEFs).[3] GTP-bound RhoA undergoes a conformational change, enabling it to interact with and activate its downstream effectors, including ROCK.[3] Activated ROCK, a serine/threonine kinase, phosphorylates a number of substrates, leading to a cascade of cellular events.[4][9]

Key downstream targets of ROCK include:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which enhances myosin ATPase activity and promotes actin-myosin contractility.[9]

-

Myosin Phosphatase Target Subunit 1 (MYPT1): ROCK phosphorylates MYPT1, the regulatory subunit of myosin light chain phosphatase (MLCP), leading to the inhibition of MLCP activity.[9] This results in a net increase in phosphorylated MLC and sustained cellular contraction.

-

LIM Kinases (LIMK): ROCK activates LIMK1 and LIMK2, which in turn phosphorylate and inactivate cofilin, an actin-depolymerizing factor.[10] This leads to the stabilization of actin filaments and the formation of stress fibers.

The culmination of these phosphorylation events is an increase in intracellular tension and the promotion of cellular processes reliant on a contractile and stable actin cytoskeleton.

Presumed Mechanism of Action of this compound

Based on its chemical structure, this compound is expected to act as an ATP-competitive inhibitor of ROCK1 and ROCK2. The isoquinoline ring system serves as a scaffold that mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase domain. The sulfonyl chloride group is a reactive moiety, and while this compound itself is likely a precursor, its derivatives formed by reaction with amines will present the key interactions within the active site. The chlorine atom at the 1-position of the isoquinoline ring may influence the electronic properties and steric interactions of the molecule, potentially affecting its potency and selectivity.

The inhibition of ROCK by this compound-derived compounds is expected to prevent the phosphorylation of its downstream substrates. This would lead to a decrease in MLC phosphorylation, an increase in MLCP activity, and a reduction in LIMK activation, ultimately resulting in the disassembly of stress fibers and a reduction in cell contractility.

Experimental Protocols for Inhibitor Characterization

To validate the presumed mechanism of action and to quantify the potency of this compound or its derivatives, a series of in vitro and cell-based assays are essential.

In Vitro Kinase Inhibition Assay

This protocol describes a non-radioactive, ELISA-based method to quantify ROCK activity and its inhibition.[11]

Principle: This assay measures the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target subunit 1 (MYPT1), coated on a microplate. A specific antibody that recognizes the phosphorylated form of the substrate is used for detection.[11]

Materials:

-

Microplate pre-coated with recombinant MYPT1

-

Active ROCK enzyme (ROCK1 or ROCK2)

-

Test inhibitor (e.g., a derivative of this compound)

-

Kinase reaction buffer

-

ATP solution

-

Anti-phospho-MYPT1 antibody

-

HRP-conjugated secondary antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

-

Reaction Setup: To the MYPT1-coated wells, add the active ROCK enzyme and the test inhibitor at various concentrations.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Washing: Aspirate the reaction mixture and wash the wells multiple times with a wash buffer to remove unreacted components.

-

Primary Antibody Incubation: Add the anti-phospho-MYPT1 antibody to each well and incubate to allow binding to the phosphorylated substrate.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Repeat the washing step.

-

Detection: Add the TMB substrate and incubate until a color change is observed. Stop the reaction by adding the stop solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the amount of phosphorylated substrate, and thus to the ROCK activity.

-

Data Analysis: Plot the absorbance against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Inhibition of Stress Fiber Formation

This assay assesses the ability of a test compound to inhibit ROCK activity in a cellular context by observing its effect on stress fiber formation.

Principle: Serum stimulation of quiescent cells induces the formation of actin stress fibers through the RhoA/ROCK pathway. A ROCK inhibitor will prevent this morphological change.

Materials:

-

Fibroblast cell line (e.g., NIH 3T3)

-

Cell culture medium (with and without serum)

-

Test inhibitor

-

Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)

-

DAPI (for nuclear staining)

-

Paraformaldehyde (for cell fixation)

-

Triton X-100 (for cell permeabilization)

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Plate cells on glass coverslips and allow them to adhere.

-

Serum Starvation: Culture the cells in serum-free medium for 24 hours to induce quiescence and disassemble existing stress fibers.

-

Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Serum Stimulation: Stimulate the cells with serum-containing medium for 30 minutes to induce stress fiber formation.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

-

Staining: Stain the actin filaments with fluorescently labeled phalloidin and the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

-

Analysis: Compare the morphology of inhibitor-treated cells to control cells (with and without serum stimulation). Effective inhibition of ROCK will result in a dose-dependent reduction in stress fiber formation.

Quantitative Data and Selectivity Profile

| Compound | ROCK1 IC50/Ki | ROCK2 IC50/Ki | Selectivity (vs. Other Kinases) | Key Features & Applications |

| Fasudil (HA-1077) | Ki: 0.33 µM[8] | IC50: 0.158 µM[8] | PKA (IC50: 4.58 µM), PKC (IC50: 12.30 µM)[8] | First clinically approved ROCK inhibitor.[8] |

| H-1152P | Ki: 1.6 nM[6] | - | PKA (Ki: 630 nM), PKC (Ki: 9270 nM)[6] | Highly potent and selective ROCK inhibitor.[6] |

| Ripasudil (K-115) | IC50: 51 nM[8] | IC50: 19 nM[8] | PKACα (IC50: 2.1 µM), PKC (IC50: 27 µM)[8] | Approved for the treatment of glaucoma.[8] |

| Netarsudil (AR-13324) | Ki: 1 nM[8] | Ki: 1 nM[8] | Also inhibits norepinephrine transporter (NET).[8] | Approved for the treatment of glaucoma.[8] |

Conclusion

This compound, by virtue of its chemical structure, is a promising candidate for the development of novel ROCK inhibitors. Its mechanism of action is presumed to be the ATP-competitive inhibition of ROCK1 and ROCK2, leading to the modulation of the actin cytoskeleton and a reduction in cellular contractility. The experimental protocols and comparative data presented in this guide provide a robust framework for the characterization of this and other novel isoquinoline-based ROCK inhibitors. Further investigation into the specific activity and selectivity profile of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

References

-

Shimokawa, H., & Takeshita, A. (2005). Rho-kinase: important new therapeutic target in cardiovascular diseases. Journal of Cardiovascular Pharmacology, 45(4), 318-325. [Link]

-

Liu, Y., et al. (2018). Advances in the studies of roles of Rho/Rho-kinase in diseases and the development of its inhibitors. Future Medicinal Chemistry, 10(15), 1855-1874. [Link]

-

Julian, L., & Olson, M. F. (2014). Rho-kinase: regulation, (dys)function, and inhibition. Trends in Pharmacological Sciences, 35(10), 524-533. [Link]

-

Shi, J., & Wei, L. (2013). Rho kinase in the regulation of cell death and survival. Journal of Cellular Physiology, 228(11), 2119-2124. [Link]

-

Eto, M., & Kitazawa, T. (2015). Molecular pathways: targeting the kinase effectors of RHO-family GTPases. Clinical Cancer Research, 21(1), 24-29. [Link]

-

Lopiccolo, J., et al. (2023). What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? Neurology, 101(10), 447-451. [Link]

-

Nunes, K. P., et al. (2010). New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction. Current Hypertension Reviews, 6(2), 115-125. [Link]

-

Amano, M., et al. (2010). Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity. Cytoskeleton (Hoboken), 67(9), 545-554. [Link]

-

Unbekandt, M., & Olson, M. F. (2014). The actin-myosin-based contractile machinery in cancer cells. Frontiers in Oncology, 4, 69. [Link]

-

Loirand, G. (2015). Rho-Proteins and Downstream Pathways as Potential Targets in Sepsis and Septic Shock: What Have We Learned from Basic Research. International Journal of Molecular Sciences, 16(12), 29711-29731. [Link]

-

Nacsa, E. D., & Lambert, T. H. (2016). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Angewandte Chemie International Edition, 55(31), 9037-9041. [Link]

-

Adooq Bioscience. (n.d.). ROCK | ROCK pathway | ROCK inhibitors. Retrieved January 8, 2026, from [Link]

-

Patel, R. A., et al. (2012). Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. Oncogene, 31(48), 4989-5000. [Link]

-

Ikenoya, M., et al. (2002). The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway. The Journal of Biological Chemistry, 277(13), 10940-10946. [Link]

-

Hoang, L. N., & Lee, S. J. (2023). Casein kinase 1 controls the shuttling of epidermal growth factor receptor and estrogen receptor in endometrial carcinoma induced by breast cancer hormonal therapy: Relevance of GPER1/Src. Cellular Signalling, 107, 110733. [Link]

-

PubChem. (n.d.). 1-Chloroisoquinoline-6-sulfonyl chloride. Retrieved January 8, 2026, from [Link]

-

Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]

-

Sorensen, E., et al. (2018). Identification of Selective Dual ROCK1 and ROCK2 Inhibitors Using Structure Based Drug Design. ACS Medicinal Chemistry Letters, 9(12), 1241-1246. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis, and Evaluation of Novel ROCK Inhibitors for Glaucoma Treatment: Insights into In Vitro and In Vivo Efficacy and Safety. Journal of Medicinal Chemistry. [Link]

-

Wikipedia. (2023, December 1). Rho kinase inhibitor. In Wikipedia. [Link]

-

Junaid, M., et al. (2018). Design of Novel Rho Kinase Inhibitors Using Energy Based Pharmacophore Modeling, Shape-Based Screening, in Silico Virtual Screening, and Biological Evaluation. Journal of Chemical Information and Modeling, 58(7), 1475-1487. [Link]

- Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.

-

Feng, Y., et al. (2016). Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. Journal of Medicinal Chemistry, 59(6), 2269-2300. [Link]

-

Ohshita, K., et al. (2011). A practical synthesis of novel rho-kinase inhibitor, (s)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline hydrochloride dihydrate. Heterocycles, 83(8), 1771-1779. [Link]

-

Oliveira, R. G., et al. (2018). Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1180-1191. [Link]

-

Pieber, B., et al. (2017). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 2(4), 456-462. [Link]

-

Kim, S. J., et al. (2018). Physiological roles of chloride ions in bodily and cellular functions. Electrolytes & Blood Pressure, 16(1), 1-11. [Link]

-

PubChem. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride. Retrieved January 8, 2026, from [Link]

Sources

- 1. Rho-kinase: important new therapeutic target in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rho-kinase: regulation, (dys)function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rho kinase as a therapeutic target in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Potential of 1-Chloroisoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Promise of the Isoquinoline Scaffold

The isoquinoline nucleus, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Nature has long utilized this framework to construct a vast and diverse array of alkaloids with potent biological activities. This inherent bioactivity has inspired generations of chemists to explore synthetic isoquinoline derivatives as a rich source of novel therapeutic agents. From the potent analgesic properties of morphine to the antimicrobial efficacy of berberine, the isoquinoline core has consistently demonstrated its capacity to interact with a wide range of biological targets. This guide focuses on a specific, synthetically versatile subclass: 1-chloroisoquinoline derivatives. The introduction of a chlorine atom at the C1 position not only modulates the electronic properties of the isoquinoline ring but also provides a reactive handle for further chemical modifications, opening up a vast chemical space for the development of new drug candidates. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing insights into the synthesis, potential biological activities, and methodologies for the evaluation of 1-chloroisoquinoline derivatives.

The Strategic Advantage of the 1-Chloro Substituent

The chlorine atom at the 1-position of the isoquinoline ring is more than a simple substitution; it is a strategic feature that significantly influences the molecule's reactivity and potential for biological activity. This halogenation enhances the electrophilic character of the C1 carbon, making it susceptible to nucleophilic substitution reactions. This reactivity is a key asset in synthetic chemistry, allowing for the facile introduction of a wide variety of functional groups and the construction of diverse molecular libraries. Furthermore, the electronic and lipophilic properties imparted by the chlorine atom can profoundly impact a molecule's ability to cross cellular membranes and interact with biological targets.

Synthesis of the 1-Chloroisoquinoline Core

A common and efficient method for the synthesis of 1-chloroisoquinoline involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[1] This reaction proceeds via the formation of a reactive intermediate that is subsequently attacked by a chloride ion.

Hypothetical Experimental Protocol: Synthesis of 1-Chloroisoquinoline

Materials:

-

Isoquinoline-N-oxide

-

Phosphoryl chloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

Under an inert atmosphere and with cooling in an ice bath, slowly add phosphoryl chloride to a solution of isoquinoline-N-oxide in dichloromethane.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction mixture by pouring it over ice water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude 1-chloroisoquinoline by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent.[1]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities of 1-Chloroisoquinoline Derivatives

While research specifically focused on 1-chloroisoquinoline derivatives is still emerging, the broader class of isoquinoline and quinoline compounds provides a strong foundation for predicting their potential therapeutic applications. The primary areas of interest include anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Potential

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[2] Numerous derivatives have demonstrated potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[3] The proposed mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

2.1.1. Mechanism of Action: Targeting Key Signaling Pathways

Several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis have been identified as potential targets for isoquinoline derivatives. These include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism and is frequently hyperactivated in various cancers.[4][5][6][7] Chloroquinoline derivatives have been shown to potentially inhibit PI3K, a key enzyme in this pathway.[8]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that controls cell proliferation, differentiation, and apoptosis.[9]

Below is a generalized diagram illustrating how 1-chloroisoquinoline derivatives might interfere with these pathways.

Caption: Potential mechanism of anticancer activity of 1-chloroisoquinoline derivatives.

2.1.2. Experimental Protocol: In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[10][11]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1-Chloroisoquinoline derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 1-chloroisoquinoline derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Hypothetical Anticancer Activity of 1-Chloroisoquinoline Derivatives

| Compound | Modification at C1 | Cancer Cell Line | IC₅₀ (µM) |

| 1-CIQ-A | -NH-(4-methoxyphenyl) | MCF-7 (Breast) | 8.5 |

| 1-CIQ-B | -S-(2-pyridyl) | A549 (Lung) | 12.3 |

| 1-CIQ-C | -O-(3,4-dichlorobenzyl) | HeLa (Cervical) | 5.7 |

Note: The data in this table is illustrative and intended to demonstrate how results would be presented.

Antimicrobial Potential

The quinoline and isoquinoline cores are present in many established antimicrobial agents.[11] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[11] The introduction of a chloro-substituent can enhance the antimicrobial properties of these heterocyclic compounds.[12][13]

2.2.1. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1-Chloroisoquinoline derivative stock solution (in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the 1-chloroisoquinoline derivative in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Table 2: Hypothetical Antimicrobial Activity of 1-Chloroisoquinoline Derivatives

| Compound | Modification at C1 | Bacterial Strain | MIC (µg/mL) |

| 1-CIQ-D | -NH-(2-aminothiazole) | S. aureus ATCC 29213 | 16 |

| 1-CIQ-E | -S-(4-chlorophenyl) | E. coli ATCC 25922 | 32 |

| 1-CIQ-F | -O-(5-nitrofuran-2-yl)methyl | P. aeruginosa ATCC 27853 | 64 |

Note: The data in this table is illustrative and intended to demonstrate how results would be presented.

Enzyme Inhibition

The isoquinoline scaffold is a known pharmacophore for the development of kinase inhibitors.[9][17][18] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer. The 1-chloroisoquinoline core can serve as a starting point for the design of potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies on related heterocyclic compounds have shown that substitutions on the core ring system can significantly influence kinase inhibitory activity and selectivity.[2][18][19]

2.3.1. Workflow for Kinase Inhibition Screening

The evaluation of 1-chloroisoquinoline derivatives as kinase inhibitors typically follows a structured workflow.

Caption: Experimental workflow for screening 1-chloroisoquinoline derivatives as kinase inhibitors.

Future Directions and Conclusion